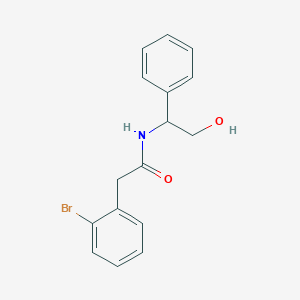
2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide is an organic compound that features a bromophenyl group and a hydroxy-phenylethyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide typically involves the following steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce the bromine atom at the ortho position of the phenyl ring.
Amidation: The brominated product is then reacted with 2-hydroxy-1-phenylethylamine under suitable conditions to form the desired acetamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxy-phenylethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-(2-chlorophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide
- 2-(2-fluorophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide
- 2-(2-iodophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide
Uniqueness
2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s overall pharmacokinetic and pharmacodynamic profiles, making it distinct from its chloro, fluoro, and iodo analogs.
属性
IUPAC Name |
2-(2-bromophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-9-5-4-8-13(14)10-16(20)18-15(11-19)12-6-2-1-3-7-12/h1-9,15,19H,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGAFHDEVIJOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B6637604.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B6637608.png)
![2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B6637621.png)
![4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile](/img/structure/B6637626.png)
![[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(3,5-dimethyl-1H-pyrrol-2-yl)methanone](/img/structure/B6637628.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(3,5-dimethylpyrazol-1-yl)ethanone](/img/structure/B6637631.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B6637634.png)
![N-[(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-2-hydroxypropanamide](/img/structure/B6637643.png)
![1-(Furan-2-yl)-2-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]ethanol](/img/structure/B6637646.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(furan-2-yl)methanone](/img/structure/B6637649.png)
![5-(2,5-Difluorophenyl)-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B6637657.png)
![5-(2,5-Difluorophenyl)-1-(imidazo[1,2-a]pyrazin-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B6637665.png)
![1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol](/img/structure/B6637688.png)
![N-[2-hydroxy-1-(3,4,5-trifluorophenyl)ethyl]acetamide](/img/structure/B6637699.png)
